Nodrm-1
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-[[(2E,9Z)-hexadeca-2,9-dienoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-oxohexyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N4O24S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(59)50-33-38(62)37(61)29(20-52)69-44(33)73-42-31(22-54)71-46(35(40(42)64)49-26(4)57)74-43-30(21-53)70-45(34(39(43)63)48-25(3)56)72-41(28(58)23-68-75(65,66)67)36(60)27(19-51)47-24(2)55/h10-11,17-19,27-31,33-46,52-54,58,60-64H,5-9,12-16,20-23H2,1-4H3,(H,47,55)(H,48,56)(H,49,57)(H,50,59)(H,65,66,67)/b11-10-,18-17+/t27-,28+,29+,30+,31+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHQHAHAQJGIHG-RVAZZQNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(COS(=O)(=O)O)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](COS(=O)(=O)O)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N4O24S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1103.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128269-59-0 | |
| Record name | Nodrm-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128269590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Structural Elucidation and Chemical Characterization of Nodrm 1
NodRm-1 is the major Nod Factor produced by Rhizobium meliloti, now classified as Sinorhizobium meliloti wikipedia.orgthelostlambda.xyzrseco.org. Its structural determination was a landmark achievement in understanding the molecular basis of the rhizobium-legume symbiosis. Through a combination of sophisticated analytical techniques, researchers were able to precisely define its chemical composition and arrangement.
The structure of this compound was primarily elucidated using techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, 35S labeling, chemical analysis, and enzymatic degradation wikipedia.org. These methods collectively revealed that this compound is a sulfated and acylated tetramer of β-1,4-linked D-glucosamine residues wikipedia.org.
A defining feature of this compound is the substitution pattern on its glucosamine (B1671600) backbone. The non-reducing terminal glucosamine residue is acylated with a specific fatty acid chain wikipedia.org. In the case of this compound, this acyl chain is a C16 bis-unsaturated fatty acid, specifically identified as 2,9-hexadecadienoyl thelostlambda.xyz. Additionally, the reducing terminal glucosamine residue is O-sulfated at the C-6 position wikipedia.org. The other glucosamine residues in the tetramer are typically N-acetylated wikipedia.org. A variation, Ac-NodRm-1, has also been identified, possessing an additional acetyl group on the C-6 of the non-reducing end sugar .
The core structure, a β-1,4-linked N-acetylglucosamine oligosaccharide backbone, is common to all Nod Factors, with variations arising from the number of sugar units and the nature of the substitutions researchgate.netnih.govnih.gov. The specific acylation and sulfation patterns of this compound are critical determinants of its host specificity, particularly its ability to induce root hair deformation and nodule organogenesis on alfalfa (Medicago sativa) at very low concentrations wikipedia.org.
Variations in Acyl Chain Structure and Oligosaccharide Length Among Nod Factors
While NodRm-1 provides a specific example, Nod Factors as a class exhibit significant structural diversity, primarily in the length of the oligosaccharide backbone and the structure of the attached acyl chain, as well as other decorations or substitutions researchgate.netnih.govnih.gov. This structural variability contributes significantly to the host-specific nature of rhizobium-legume interactions nih.gov.
The oligosaccharide backbone of Nod Factors typically consists of β-1,4-linked N-acetyl-D-glucosamine units researchgate.netnih.govnih.gov. The length of this backbone can vary among different rhizobial species and even within the Nod Factor population produced by a single strain. While tetramers (four sugar units) and pentamers (five sugar units) are predominant in many rhizobia, the chain length can range from three to five residues, and in some cases, even two or six units researchgate.netnih.govnih.gov. Research indicates that the bacterial protein NodC plays a crucial role as a determinant of this chitin (B13524) oligosaccharide chain length during biosynthesis.
The acyl chain attached to the non-reducing terminal glucosamine (B1671600) is another key point of variation researchgate.netnih.gov. This fatty acid can differ in length, ranging typically from C15 to C22, and sometimes extending to C18-C26, depending on the rhizobial species nih.gov. Furthermore, the degree of saturation (number and position of double bonds) and the presence of other modifications, such as hydroxylation, contribute to the diversity of acyl chains nih.gov. Common acyl chains found in Nod Factors include vaccenic acid (C18:1) and stearic acid (C18:0), although highly unsaturated fatty acids like C18:4 and C20:1 are also observed in certain species researchgate.net. The enzymes NodA and NodB are involved in the acylation process.
These variations in oligosaccharide length and acyl chain structure, along with other potential substitutions on the sugar residues (such as sulfation, acetylation, and carbamoylation), are determined by species-specific nod genes and allelic variations in the enzymes they encode nih.gov. The specific combination of these structural features dictates the recognition by host plant receptors and thus the biological activity and host range of the Nod Factor nih.gov. For instance, changes in acyl chain length or saturation have been shown to affect the efficiency of nodule induction in plants like alfalfa and soybean researchgate.net. Similarly, the length of the oligosaccharide chain can influence host-specific recognition, with pentasaccharides being more active on certain host plants compared to tetramers thelostlambda.xyz.
The following table summarizes some of the observed variations in Nod Factor structure:
| Structural Feature | Typical Variation | Notes |
| Oligosaccharide Length | 3-5 N-acetylglucosamine units (can range from 2-6) researchgate.netnih.govnih.gov | Determined in part by NodC protein |
| Acyl Chain Length | C15-C22 (can range from C18-C26) nih.gov | Attached to the non-reducing end researchgate.netnih.govnih.gov |
| Acyl Chain Saturation | Variable number and position of double bonds nih.gov | Can include saturated, monounsaturated, and polyunsaturated chains researchgate.net |
| Acyl Chain Modifications | Hydroxylation nih.gov | Observed in some Nod Factors nih.gov |
| Substitutions | Sulfation, Acetylation, Carbamoylation wikipedia.org | Occur at terminal or non-terminal sugar residues nih.gov |
This structural diversity underscores the intricate molecular dialogue that occurs between rhizobia and legumes, where specific Nod Factor structures are recognized by host plant receptors to initiate the symbiotic pathway leading to nitrogen-fixing nodules.
Biosynthetic Pathways and Genetic Determinants of Nodrm 1 Production
Genetic Organization of Rhizobium Nodulation (nod) Genes Involved in Nodrm-1 Synthesis
The organization of nod genes in Rhizobium species is a key aspect of Nod factor biosynthesis regulation. These genes are often clustered together, forming operons that are co-transcribed. bibliotekanauki.pl The arrangement and specific complement of hsn genes vary between Rhizobium species, reflecting the diversity in Nod factor structures and host ranges. bibliotekanauki.plptbioch.edu.pl The regulatory gene nodD, a member of the LysR family of transcriptional regulators, plays a central role in sensing plant flavonoids and activating the transcription of other nod genes by binding to conserved DNA sequences called "nod boxes" in their promoter regions. nih.govasm.orgoup.comresearchgate.net
Functional Characterization of Common Nod Genes (e.g., nodABC) in Core Nod Factor Synthesis
The common nodABC genes are universally conserved in rhizobia and are indispensable for the synthesis of the core lipochitooligosaccharide structure that forms the backbone of all Nod factors, including this compound. asm.orgbibliotekanauki.plptbioch.edu.plontosight.ai
NodC is an N-acetylglucosamine transferase responsible for the crucial step of polymerizing N-acetylglucosamine (GlcNAc) units via β-(1,4) glycosidic bonds. asm.orgontosight.aiuniprot.orguniprot.org This enzymatic activity results in the formation of the chitin (B13524) oligosaccharide chain, the foundational structure of Nod factors. asm.orgasm.org The precursor molecule for this process is UDP-GlcNAc. bibliotekanauki.pl NodC exhibits sequence similarity to chitin synthases, reinforcing its function in building the carbohydrate backbone. bibliotekanauki.pl Subcellular localization studies indicate that NodC is embedded in the inner cytoplasmic membrane. apsnet.org
Following the synthesis of the chitin oligosaccharide backbone by NodC, the NodB and NodA proteins perform essential modifications. NodB acts as an N-deacetylase, specifically removing the acetyl group from the non-reducing terminal GlcNAc residue of the oligosaccharide chain. asm.orgbibliotekanauki.pl This deacetylation is a prerequisite for the subsequent attachment of a fatty acid. asm.org NodA, an N-acyltransferase, then catalyzes the transfer of a specific fatty acid chain to the free amino group generated by NodB's activity on the non-reducing end. asm.orgbibliotekanauki.plpnas.org The nature of this fatty acid is a significant determinant of Nod factor structure and can influence host specificity. bibliotekanauki.pl The N-acylation reaction mediated by NodA is believed to occur on the cytosolic face of the bacterial inner membrane. ptbioch.edu.pl
| Gene | Protein | Enzymatic Activity | Substrate(s) | Product(s) | Cellular Location |
| nodC | NodC | N-acetylglucosamine Transferase | UDP-N-acetylglucosamine | Chitin Oligosaccharide Backbone | Inner Cytoplasmic Membrane apsnet.org |
| nodB | NodB | Chitin Oligosaccharide Deacetylase | Chitin Oligosaccharide Backbone | Deacetylated Chitin Oligosaccharide Backbone | Cytosol apsnet.org |
| nodA | NodA | N-acyltransferase | Deacetylated Chitin Oligosaccharide Backbone, Fatty Acyl-acyl carrier protein (ACP) | N-acylated Chitin Oligosaccharide (Nod Factor core) | Cytosol ptbioch.edu.pl |
NodC: N-Acetylglucosamine Transferase Activity for Oligosaccharide Backbone Elongation
Host-Specificity Genes and Their Contribution to this compound Structural Modifications
Host-specificity nod genes, or hsn genes, introduce structural variations to the core Nod factor molecule, tailoring it for recognition by specific legume hosts. bibliotekanauki.plptbioch.edu.plglycoforum.gr.jp These modifications can include additions such as sulfate (B86663), acetyl, fucose, or arabinose groups. bibliotekanauki.plptbioch.edu.pl Given that this compound is characterized as a sulfated Nod factor, the nodH and nodPQ genes are particularly relevant to its biosynthesis. uniprot.org
NodH is a key host-specific enzyme with sulfotransferase activity, catalyzing the transfer of a sulfate group to the Nod factor backbone. asm.orgnih.govasm.orgmdpi.comunige.ch In well-studied systems like Sinorhizobium meliloti, which forms a symbiotic relationship with alfalfa (Medicago sativa), NodH specifically adds a sulfate group to the O-6 position of the reducing-end N-acetylglucosamine residue of the Nod factor. asm.orgptbioch.edu.plasm.orgmdpi.com This sulfation is a crucial determinant of host specificity and is essential for effective nodulation of alfalfa. asm.orgnih.govasm.orgmdpi.com The enzymatic activity of NodH relies on the availability of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate donor. asm.orgmdpi.comunige.ch While NodH performs the sulfate transfer, NodQ, in conjunction with NodP, is involved in the synthesis of this activated sulfate precursor. nih.govunige.ch
NodP and NodQ are enzymes that function together to generate PAPS, the activated form of sulfate required by sulfotransferases like NodH. nih.govunige.chnih.gov These proteins form a complex that exhibits both ATP sulfurylase and adenosine (B11128) 5'-phosphosulfate (APS) kinase activities. apsnet.orgnih.govnih.gov The ATP sulfurylase activity catalyzes the reaction between sulfate and ATP to produce APS, while the APS kinase activity phosphorylates APS to yield PAPS. nih.govnih.gov Some Rhizobium species, such as R. meliloti, possess multiple, functionally redundant copies of nodPQ. nih.govoup.com Research has indicated that GTP enhances the rate of PAPS synthesis catalyzed by the NodP and NodQ complex. nih.gov
| Gene | Protein | Enzymatic Activity | Substrate(s) | Product(s) |
| nodH | NodH | Sulfotransferase | Nod Factor Backbone, PAPS | Sulfated Nod Factor |
| nodP | NodP | ATP Sulfurylase (part of complex with NodQ) | Sulfate, ATP | Adenosine 5'-phosphosulfate (APS) |
| nodQ | NodQ | APS Kinase and ATP Sulfurylase (part of complex with NodP) | APS, ATP (for kinase); Sulfate, ATP (for sulfurylase) | 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) |
NodH and NodQ: Sulfotransferase Activity and Regulation of Sulfation
Transcriptional Regulation of Nod Gene Expression
The expression of nod genes, essential for the synthesis of Nod factors (NFs), is primarily controlled at the transcriptional level in rhizobia. This regulation is critical for initiating the symbiotic interaction with legume hosts. The transcription of inducible nod genes requires the presence of the NodD protein, a conserved DNA sequence upstream of the genes called the nod box, and an inducer molecule, typically a flavonoid compound released by the host plant root. asm.org Additional positive and negative regulators can also influence nod gene expression, contributing to the precise timing and level of NF production required for successful symbiosis. pnas.orgapsnet.org
Role of Plant-Derived Flavonoids as Inducers of Nod Genes
Legume plants secrete a variety of compounds into the rhizosphere, the soil region surrounding their roots. Among these, flavonoids and isoflavonoids play a crucial role as signaling molecules that initiate the symbiotic dialogue with compatible rhizobia. nih.govnih.gov These plant-derived flavonoids act as inducers of rhizobial nod gene expression. oup.comnih.gov The specific types of flavonoids exuded by a legume host can determine the compatibility with different rhizobial species, contributing to host-range specificity. nih.govresearchgate.net
Examples of flavonoids known to induce nod gene expression include luteolin, isolated from Medicago sativa (alfalfa), and 7,4'-dihydroxyflavone (B191080) (DHF) from Trifolium repens (white clover). oup.com Isoflavones like genistein (B1671435) are often inducers for Bradyrhizobium species. asm.org The concentration of flavonoids in root exudates can vary and influences the level of nod gene induction. mdpi.com Interestingly, some flavonoids can also act as anti-inducers, repressing nod gene expression and helping to maintain an optimal level of Nod factor production. asm.orgoup.com The production of these inducing flavonoids by the plant is influenced by factors such as nitrogen availability. nih.gov
Mechanisms of NodD Protein in Sensing and Transducing Flavonoid Signals
The perception of plant-derived flavonoids by rhizobia is primarily mediated by the NodD protein. nih.govresearchgate.net NodD is a transcriptional activator belonging to the LysR-type transcriptional regulator (LTTR) family of proteins. asm.orgpnas.orgnih.gov It acts as a receptor for the flavonoid signals. nih.gov
Upon binding to an appropriate flavonoid molecule, the NodD protein undergoes a conformational change. researchgate.netresearchgate.net This change enhances its ability to bind to specific DNA sequences located upstream of the inducible nod genes. asm.orgoup.com These DNA sequences are highly conserved and are known as nod boxes. nih.govasm.orgnih.gov The binding of the NodD-flavonoid complex to the nod box is thought to facilitate the access of RNA polymerase to the promoter region, thereby initiating or enhancing the transcription of the downstream nod genes. asm.orgoup.com
Studies suggest that the C-terminal part of the NodD protein is involved in interacting with the inducer molecules (flavonoids), while the N-terminal part contains the helix-turn-helix DNA binding motif responsible for recognizing the nod box. asm.orgapsnet.org The binding of the NodD-flavonoid complex to the nod box can lead to bending of the DNA, which is hypothesized to be necessary for efficient transcription of the nod genes. apsnet.org
In addition to direct binding, the perception of flavonoids by rhizobia may also be linked to an increase in intracellular calcium concentrations, which subsequently influences NodD activity and nod factor expression. oup.com Some research also indicates that NodD activity and its binding to the nod box can be influenced by chaperonin proteins like GroEL. nih.gov
Mechanistic Insights into Nodrm 1 Plant Interactions and Signaling
Molecular Recognition and Perception by Legume Host Plants
The initial step in the symbiotic interaction mediated by Nodrm-1 involves its recognition by specific binding sites or receptors on the surface of legume root cells, primarily in the root hairs. nih.gov This molecular recognition is highly specific and is a key determinant of host-symbiont compatibility.
Ligand-Receptor Interactions and Initial Signal Transduction Events
The perception of this compound and other Nod factors by legume roots is mediated by a complex system likely involving multiple perception mechanisms or receptors with varying specificities. While NFBS1 has been identified, other binding sites, such as the higher-affinity NFBS2 and NFBS3 found in Medicago species, are considered stronger candidates for specific Nod factor receptors that trigger downstream symbiotic responses.
Upon binding of this compound to its cognate receptor(s), a series of rapid signal transduction events are initiated within the root hair cell. These events translate the external chemical signal into intracellular changes that ultimately lead to nodule formation. The initial signaling cascade involves changes in ion fluxes across the plasma membrane and the generation of intracellular calcium signals.
Early Cellular Responses Induced by this compound
The perception of this compound elicits a suite of early cellular responses in susceptible legume root hairs. These responses are crucial for facilitating bacterial entry and initiating the developmental program of nodule formation.
Root Hair Deformation (Curling) Phenotypes and Kinetics
One of the earliest and most visually striking responses to this compound is the deformation and curling of root hairs. nih.govnih.govwikipedia.org This phenomenon, often described as the formation of "shepherd's crooks," is a characteristic feature of the initial interaction between rhizobia and legume roots. nih.gov this compound alone, in the absence of bacteria, is sufficient to induce root hair deformation in its host plant, alfalfa, at concentrations as low as 10-11 M. nih.gov
Root hair deformation is a rapid process, with observable changes occurring within a few hours of exposure to this compound or rhizobia with induced nod gene activity. nih.gov The curling process leads to the entrapment of rhizobial cells within a pocket formed by the curled root hair, a step believed to be important for subsequent infection thread initiation. nih.gov Computer simulations have suggested that root hair curling might be a result of localized stimulation of root hair tip growth rather than inhibition. nih.gov
| Response | Inducing Agent | Concentration Range (Alfalfa) | Onset Kinetics |
| Root Hair Deformation | This compound, S. meliloti | Nanomolar to Picomolar | Within hours |
Modulation of Plasma Membrane Potential and Ion Fluxes (e.g., Calcium Spiking, Alkalinization)
Within minutes of Nod factor application, including likely this compound, significant changes in the ion permeability and electrical properties of the root hair plasma membrane occur. A transient depolarization of the plasma membrane is a rapid response observed after Nod factor treatment, typically lasting between 15 and 30 minutes. This depolarization may play a role in activating voltage-gated ion channels.
A hallmark of early Nod factor signaling is the induction of oscillations in intracellular calcium concentration, known as calcium spiking. These calcium oscillations are typically observed in the perinuclear region of the root hair cell and propagate radially. Calcium spiking is a well-conserved response to Nod factors across various legume species and is considered a crucial step in the symbiotic signaling pathway, leading to the activation of downstream components like calcium- and calmodulin-dependent kinase (CCaMK).
In addition to calcium spiking, Nod factors can also induce alkalinization of the extracellular medium surrounding the root hairs. These changes in ion fluxes and membrane potential are among the earliest detectable cellular responses and are essential for transducing the this compound signal into the cell.
Cytoskeletal Rearrangements in Root Hairs
The perception of this compound and subsequent signal transduction events trigger dynamic rearrangements of the plant cytoskeleton, particularly the actin microfilament network, within the root hair cell. These cytoskeletal changes are intimately linked to the process of root hair deformation and are essential for the formation and guidance of the infection thread.
Induction of Cortical Cell Divisions and Nodule Primordium Formation
The perception of this compound by susceptible legume roots is a critical early step that leads to the induction of mitotic activity in specific cortical cells, ultimately resulting in the formation of nodule primordia. Nod factors, including this compound, are recognized by plant receptors, which are often receptor kinases with extracellular LysM domains. This recognition event triggers a signal transduction pathway that leads to cellular changes, including ion fluxes and membrane potential depolarization.
Following the initial perception, this compound at appropriate concentrations induces cortical cell divisions in the root. In temperate legumes like pea and alfalfa, the earliest divisions occur in the inner cortex. These localized foci of cell division give rise to the nodule primordium, the foundational structure of the root nodule. Studies have shown that purified this compound applied to alfalfa roots is sufficient to induce mitotic activity in the inner cortex at sites where nodule primordia normally form in response to Rhizobium. This mitotic reactivation of cortical cells is a key step in nodule organogenesis. The induction of cell division can occur relatively quickly after inoculation or Nod factor application.
While Nod factors are potent inducers of cortical cell division, the precise mechanisms linking this compound perception to cell cycle activation are complex and involve crosstalk with plant hormonal signaling pathways, particularly auxin and cytokinin. Evidence suggests that Nod factors may influence the balance of these hormones, which are known regulators of cell division and differentiation. The localized induction of cell divisions by this compound is a highly regulated process, occurring in specific cell layers and regions of the root.
Genetic Reprogramming of Host Plant Responses
The interaction with this compound leads to a significant reprogramming of gene expression in the host plant, initiating the developmental pathway for nodule formation and the establishment of symbiosis. This genetic reprogramming involves the activation and expression of a suite of plant genes, notably the nodulin genes.
Activation and Expression of Early Nodulin Genes (e.g., PsENOD12)
Early nodulin (ENOD) genes are among the first plant genes to be activated in response to Nod factors. Their expression is tightly correlated with the initial stages of nodule development, including root hair deformation, infection thread formation, and the initiation of cortical cell divisions. Nod factors are both necessary and sufficient for the induction of early nodulin gene expression.
PsENOD12, an early nodulin gene identified in pea (Pisum sativum), is a well-studied example. It encodes a hydroxyproline-rich protein and its expression is induced in root hairs shortly after inoculation or treatment with purified Nod factors. As nodule development progresses, PsENOD12 transcripts are also detected in cortical cells involved in infection thread passage and in the inner cortical cells forming the nodule primordium. The expression of ENOD12 is induced transiently by compatible Nod factors. Studies on the promoter region of the pea ENOD12 gene have shown that a relatively short upstream region is sufficient for nodule-specific and Nod factor-induced expression.
Another important early nodulin gene induced by Nod factors is ENOD40. ENOD40 expression occurs in the pericycle and subsequently in the dividing cortical cells, and its induction precedes the first observable cortical cell divisions. ENOD40 has been proposed to play a role in providing positional information for nodule primordium formation and may influence phytohormone levels.
The induction of early nodulin genes by Nod factors demonstrates the profound impact of these bacterial signals on the host plant's genetic program, redirecting cellular resources and developmental pathways towards symbiotic nodule formation.
Transcriptomic and Proteomic Signatures of this compound Perception
The perception of this compound and other Nod factors triggers rapid and widespread changes at both the transcriptomic (mRNA expression) and proteomic (protein abundance and modification) levels in host plant roots. High-throughput sequencing technologies have allowed for detailed analyses of these molecular signatures.
Transcriptomic studies in model legumes like Medicago truncatula have revealed that a significant percentage of genes expressed in root hairs are differentially regulated in response to Nod factors within hours of perception. These changes encompass genes involved in various processes, including signal transduction, cell wall modification, cytoskeleton rearrangement, and defense responses. For instance, Nod factor treatment leads to changes in the expression of genes encoding plasma membrane transport systems and proteins related to nutrient ion uptake and defense. The transcriptional response is dynamic, with different sets of genes being up- or down-regulated at different time points after Nod factor application.
Proteomic analyses complement transcriptomic studies by providing insights into the changes in protein profiles and post-translational modifications, such as phosphorylation, that occur upon Nod factor perception. Studies using mass spectrometry have quantified rapid Nod factor-induced changes in the phosphorylation status of numerous proteins in M. truncatula. These phosphoproteomic changes are specifically associated with Nod factor signaling and involve proteins implicated in various cellular processes. Proteomic techniques have also demonstrated that Nod factors can induce nodule morphogenesis, potentially by modifying existing plant hormonal signaling systems. Differential expression of plant proteins associated with metabolism, cell signaling, and defense responses has been observed during nodule formation.
Together, transcriptomic and proteomic studies provide a comprehensive view of the complex molecular reprogramming orchestrated by this compound and other Nod factors, highlighting the intricate signaling networks and cellular adjustments that underpin the establishment of the legume-rhizobia symbiosis.
Chemical and Chemoenzymatic Synthesis of Nodrm 1 and Analogs
Total Chemical Synthesis Strategies for Nodrm-1
Total chemical synthesis provides precise control over the structure of the final product, allowing for the creation of specific Nod factor variants and analogs that may not be readily available from natural sources or bacterial mutants. nih.govoup.com Early total syntheses of S. meliloti Nod factors, including NodRm-IV(Ac,S,C16:2) (this compound), were reported in the early 1990s. nih.govrice.edurice.edu
One described total synthesis of sulfated lipotetrasaccharide this compound involves the synthesis of disaccharide glycosyl donor and acceptor units from monosaccharide precursors through a series of established reactions. rsc.orgrsc.org A crucial step is the coupling between these units to form the β-linked tetrasaccharide backbone. rsc.org Subsequent steps involve the transformation of protecting groups, followed by regioselective O-6-sulfation of the reducing sugar. rsc.org Finally, hydrogenolysis and selective N-acylation with the specific fatty acid (2E,9Z hexadecadienoic acid) afford this compound as its sodium salt. rsc.org This approach highlights the multi-step nature and the need for careful control of stereochemistry and regioselectivity in the synthesis of complex LCOs. rsc.orgrsc.org
Chemoenzymatic Approaches for the Production of this compound and Related Lipo-chitooligosaccharides
Chemoenzymatic synthesis combines the power of chemical reactions with the specificity of enzymatic transformations, offering potential advantages in terms of efficiency, yield, and the ability to produce specific LCO structures. researchgate.netasm.orgrsc.org This approach often involves using enzymes from the Nod factor biosynthetic pathway of rhizobia, such as NodC (chitooligosaccharide synthase), NodB (chitooligosaccharide deacetylase), NodA (acyltransferase), and NodH (sulfotransferase), to construct or modify the LCO backbone. asm.orgnih.gov
For instance, the carbohydrate backbone (chitooligosaccharide) can be prepared using recombinant E. coli strains expressing the nodC gene. tandfonline.com Subsequent enzymatic steps can then introduce specific modifications. NodB can deacetylate the non-reducing terminus, which is necessary for N-acylation by NodA. asm.orgnih.gov NodH catalyzes the sulfation of the reducing end. asm.orgnih.govpnas.org Chemoenzymatic schemes are considered a promising future method for Nod factor derivatization, particularly for the acylation reaction. asm.org Large-scale production of LCOs has been achieved using chemoenzymatic synthesis methods. researchgate.net
Synthesis of Structurally Modified this compound Derivatives for Structure-Activity Relationship (SAR) Studies
The ability to synthesize this compound derivatives with specific structural modifications is essential for conducting Structure-Activity Relationship (SAR) studies. nih.govoup.comnih.govresearchgate.netrsc.orgmdpi.com These studies aim to understand how specific features of the Nod factor structure relate to its biological activity in inducing plant responses. oup.comnih.govresearchgate.net Chemical synthesis allows for the systematic alteration of the chitin (B13524) backbone length, the nature and position of the fatty acyl chain, and the presence or absence of substitutions like sulfation, acetylation, or carbamoylation. nih.govoup.comscispace.comnih.gov
SAR studies using synthetic Nod factors have demonstrated the importance of the chitin oligomer backbone length, the structure of the N-acyl chain, and the presence of specific substitutions for eliciting symbiotic responses in host plants like alfalfa and soybean. nih.govoup.comnih.govresearchgate.net For example, studies with synthetic S. meliloti Nod factors showed that the absence of O-sulfate or O-acetate substitutions significantly decreased morphogenic activity on alfalfa. nih.gov The structure of the N-acyl chain is also critical for bacterial entry into root hairs and nodule organogenesis induction. nih.gov Synthetic LCOs with varied carbon chain lengths in the acyl moiety have shown that a C16 chain is often the most active for nodule induction on alfalfa. nih.gov
Comparative Analysis of Biological Activities of Synthetic vs. Natural Nod Factors
Comparative studies using both synthetic and natural Nod factors are crucial to validate the biological relevance of synthetic compounds and to ensure that the synthetic process yields molecules with activities comparable to their natural counterparts. nih.govnih.govresearchgate.net Studies have shown that chemically synthesized Nod factors can trigger nodule formation and other symbiotic responses in host plants in the same concentration range as natural Nod factors. nih.govnih.gov
Analytical and Detection Methodologies for Nodrm 1 Research
Chromatographic Techniques for Purification and Separation of Nodrm-1
Chromatography plays a vital role in isolating this compound from culture supernatants and separating it from other related Nod factors and cellular components. Various chromatographic approaches have been successfully employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a widely used technique for the purification and analytical separation of this compound and its analogues. Reverse-phase HPLC is particularly effective due to the lipophilic nature of Nod factors. Studies have utilized preparative reverse-phase HPLC to fractionate Nod factors extracted from R. meliloti culture supernatants, allowing for the collection of pure material. pnas.org Analytical reverse-phase HPLC has been employed to separate different NodRm compounds, such as Ac-NodRm-1 from Ac-NodRm-3. google.com HPLC analysis is also used to monitor the purity of this compound and assess the effectiveness of purification steps. Furthermore, HPLC can be coupled with detection methods like UV absorption, where Nod factors absorbing maximally at specific wavelengths (e.g., 220 nm or 265 nm) can be detected. pnas.org HPLC can also be used in conjunction with radioactive labeling to track and quantify Nod factors during purification and analysis. apsnet.orgresearchgate.net
Thin-Layer Chromatography (TLC) for Nod Metabolite Profiling
Thin-Layer Chromatography (TLC) provides a rapid and effective method for detecting and separating Nod metabolites, including this compound, from various Rhizobium and Bradyrhizobium strains. apsnet.org TLC analysis is particularly useful for profiling the Nod factors produced by different bacterial strains or under varying conditions. apsnet.org Silica gel and reverse-phase (C18-coated silica) TLC plates are commonly used with various solvent systems to achieve separation based on the polarity of the Nod metabolites. apsnet.org Radioactive labeling, such as with 14C-acetate or 35S, followed by autoradiography, is often used for the visualization of Nod factors on TLC plates due to their low abundance. researchgate.netapsnet.org TLC can also be used to analyze fractions collected from HPLC, correlating UV absorption profiles with radioactive profiles. apsnet.org
Gel Filtration Chromatography
Gel filtration chromatography, also known as size exclusion chromatography (SEC), separates molecules based on their size. slideshare.netmicrobenotes.com This technique has been used in the purification schemes for this compound. nih.govscilit.com Gel filtration can be employed as a step to separate Nod factors from larger or smaller molecules present in crude extracts. nih.govscilit.com While primarily separating based on size, the porous matrix used in gel filtration can include materials like dextran, agarose, or polyacrylamide. slideshare.net Standards of known molecular weight are used to calibrate the columns and estimate the size of the eluting molecules. bio-rad.com
Spectroscopic Methods for Structural Confirmation and Quantification
Spectroscopic techniques are indispensable for confirming the structure of purified this compound and its related compounds, as well as for quantitative analysis.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful tool for determining the molecular mass of this compound and obtaining structural information through fragmentation analysis. Fast Atom Bombardment Mass Spectrometry (FAB-MS) in positive mode has been used to analyze acetylated this compound (Ac-NodRm-1), showing a protonated molecular ion at m/z 1145, as well as sodiated ions. google.com MS/MS analysis of the protonated molecular ion provides fragment ions that help in elucidating the structure. google.com Negative mode FAB-MS has also been used, revealing a (M-H)- ion for related Nod factors. pnas.org MALDI-MS (Matrix-assisted Laser Desorption/Ionization Mass Spectrometry) is another MS technique applicable to biomolecules like Nod factors, allowing for accurate molecular weight measurement. nanocomposix.com MS analysis confirms the presence of specific modifications, such as sulfation and acylation, on the glucosamine (B1671600) backbone of this compound. scilit.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and functional groups of this compound. Both 1H NMR and 13C NMR spectroscopy are used for structural assignments. pnas.orgscilit.com Analysis of NMR spectra allows for the identification of different residues within the lipo-oligosaccharide structure, including the glucosamine units, the fatty acyl chain, and the sulfate (B86663) group. pnas.orgscilit.com NMR spectroscopy is crucial for confirming the positions of modifications like acetylation and sulfation. nih.govscilit.com Quantitative NMR (qNMR) can be used for determining the relative concentrations of different compounds in a mixture or the absolute concentration of a purified compound. ox.ac.uknih.gov Accurate phasing and baseline correction of spectra, along with careful integration of signals, are essential for quantitative NMR analysis. ox.ac.uk
Radioactive Labeling Techniques (e.g., (35)S-labeling) for Biosynthetic Pathway Tracing
Radioactive labeling is a sensitive technique employed to trace the biosynthetic pathway of Nod factors, including sulfated forms like this compound, and to study their interaction with plant receptors. The incorporation of radioactive isotopes allows for the detection and quantification of Nod factors even at very low concentrations.
A common approach involves the use of 35S-labeling, particularly for sulfated Nod factors. This is achieved by providing Rhizobium cultures with Na2(35)SO4 as a sulfate source jst.go.jpwikipedia.orgresearchgate.netmicrobes-and-environments.jp. The Rhizobium meliloti NodH sulfotransferase enzyme is involved in transferring the radioactive sulfate group to the Nod factor precursor wikipedia.orgwikipedia.org. This process allows for the generation of 35S-labeled Nod factors, such as [35S]NodSm factor (a S. meliloti Nod factor) jst.go.jpresearchgate.net. The resulting radiolabeled compounds can then be purified, often using techniques like High-Performance Liquid Chromatography (HPLC) jst.go.jpresearchgate.net.
35S-labeled Nod factors have been instrumental in equilibrium binding studies to characterize Nod factor binding sites in plant root extracts and cell cultures jst.go.jpresearchgate.netnih.gov. These studies have enabled the identification of high-affinity binding sites and the investigation of the structural requirements of Nod factors for binding jst.go.jpresearchgate.net. Radioactive labeling provides a more sensitive detection method compared to techniques like UV absorption, allowing for the detection of various lipooligosaccharide species nih.gov.
Quantitative Bioassays for this compound Activity Assessment
Quantitative bioassays are essential tools for assessing the biological activity and potency of this compound and other Nod factors. These assays measure specific plant responses elicited by Nod factors, providing a quantitative measure of their biological effect nih.govird.fr.
Several quantitative bioassays have been developed for Nod factors. These include assays that measure the induction of early nodulin genes and the alkalinization of the growth medium in plant cell cultures researchgate.net. However, one of the most widely used and characteristic quantitative bioassays for Nod factor activity is the root hair deformation assay.
Root Hair Deformation Assays
The root hair deformation assay is a sensitive and widely used quantitative (or semi-quantitative) bioassay for Nod factors researchgate.net. This assay is based on the characteristic morphological changes induced by Nod factors in the root hairs of host legumes. Upon exposure to Nod factors, susceptible root hairs exhibit swelling of the tip followed by a re-initiation of tip growth in a random direction, leading to deformation and curling wikipedia.org.
The assay typically involves exposing legume seedlings or excised roots to solutions containing different concentrations of Nod factors . The roots are then examined microscopically, and the percentage of deformed root hairs in a specific zone of the root is quantified. The root hairs most susceptible to deformation are generally those in a specific developmental stage.
Root hair deformation can be observed relatively quickly, with the first deformations visible within 1 to 3 hours after Nod factor application, and a high percentage of deformation occurring within 3 hours. The assay is highly sensitive, capable of detecting Nod factor activity at pico- to nanomolar concentrations wikipedia.orgresearchgate.net. Studies using this assay have shown that this compound exhibits high specific activity on its host plants, Medicago sativa and Melilotus albus, compared to non-host plants like Vicia sativa.
Development of Rapid Colorimetric and Enzymatic Quantification Methods
While bioassays provide a measure of biological activity, rapid chemical quantification methods are valuable for determining the concentration of Nod factors in samples during purification and research. The development of rapid colorimetric and enzymatic methods has addressed the need for faster and more sensitive quantification compared to traditional methods like UV absorbance, which can be affected by impurities.
One enzymatic method for Nod factor quantification involves the hydrolysis of the chitin (B13524) backbone by enzymes like glusulase, which releases N-acetylglucosamine (GlcNAc) monomers. The released GlcNAc can then be quantified colorimetrically, for example, using methods like the Reissig assay. This approach allows for the quantification of Nod factors based on their GlcNAc content.
For sulfated Nod factors like this compound, a specific colorimetric method analogous to the quantification of sulfolipids has been developed. This method utilizes a two-phase extraction system in the presence of a cationic dye, such as methylene (B1212753) blue. The methylene blue forms an ion pair with the sulfated Nod factor, and this blue ion pair partitions into the organic phase, where its signal can be quantified colorimetrically. This method allows for the detection of nanomole quantities of sulfated Nod factors.
These rapid quantification methods are crucial for various research applications, including the characterization and cross-comparison of Nod factor binding proteins and the determination of dose-response curves in bioassays.
Computational Studies on Nodrm 1 and Nod Factor Interactions
Molecular Dynamics Simulations of Nodrm-1 Conformation and Flexibility
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time oup.com. By simulating the interactions between atoms based on defined force fields, MD can provide insights into the conformational changes, flexibility, and dynamic behavior of biological molecules in various environments, such as in solution or interacting with other molecules oup.comresearchgate.netnih.govnih.govnih.gov.
Computational Docking and Ligand-Receptor Binding Energy Calculations for Nod Factor Receptors
The perception of Nod factors by legume roots is mediated by specific plant receptors, primarily LysM-receptor-like kinases (LysM-RLKs) mdpi.commdpi.com. These receptors, such as NFP and LYK3 in Medicago truncatula, contain extracellular LysM domains that are responsible for binding to Nod factors acs.orgpnas.org. Computational docking is a technique used to predict the preferred orientation (binding mode) of a ligand (like this compound) when it is bound to a receptor protein and to estimate the strength of the binding (binding energy) nih.gov.
Computational docking studies involving Nod factors and LysM-RLK receptors have been conducted to understand the molecular basis of their interaction mdpi.com. These studies typically involve preparing the 3D structures of the Nod factor and the receptor (often using homology modeling for the receptor's extracellular domain acs.org), followed by algorithms that explore possible binding poses and score them based on various energy functions. The goal is to identify poses with favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and low binding energies, suggesting a stable complex. While the search results mention docking of chitin (B13524) oligomers and Nod factors to LysM-RLK receptors mdpi.com, specific binding energy calculations for this compound were not provided. However, the general approach involves calculating the binding free energy, which can be estimated using various computational methods, including force-field-based scoring functions in docking or more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) applied to MD trajectories of the docked complex. These calculations aim to quantify the affinity between this compound and its specific receptors, contributing to the understanding of host specificity.
Quantum Mechanical Calculations for Understanding Biosynthetic Reaction Mechanisms of Nod Enzymes
Nod factors, including this compound, are synthesized through a series of enzymatic reactions catalyzed by proteins encoded by nod genes . Enzymes like NodC (chitin-oligosaccharide synthase), NodA (N-acyltransferase), NodB (N-acetylglucosamine deacetylase), and NodH (sulfotransferase) are involved in building and modifying the Nod factor structure . Quantum mechanical (QM) calculations are computational methods that use the principles of quantum mechanics to study the electronic structure and reactivity of molecules researchgate.net. These calculations can provide detailed insights into reaction mechanisms, transition states, activation energies, and the roles of specific amino acid residues in enzyme catalysis.
While the search results describe the functions of several Nod enzymes involved in Nod factor biosynthesis researchgate.netfrontiersin.org, direct information on specific quantum mechanical calculations applied to the reaction mechanisms of these enzymes specifically in the context of this compound synthesis was not found. However, QM calculations are routinely used to study enzyme mechanisms, particularly those involving complex chemical transformations or metal centers researchgate.net. For Nod enzymes, QM could be applied to understand:
The mechanism by which NodC catalyzes the formation of the β-1,4-glycosidic linkages in the chitin backbone.
The transacylation reaction catalyzed by NodA, which attaches the specific fatty acid to the non-reducing end glucosamine (B1671600).
The deacetylation reaction performed by NodB.
The sulfation reaction catalyzed by NodH, which adds the sulfate (B86663) group to this compound .
By calculating the energy profiles of these reactions, QM can help elucidate the catalytic mechanisms, identify key residues involved in substrate binding and transition state stabilization, and understand how mutations might affect enzyme activity. This level of detail is often difficult to obtain through experimental methods alone.
In Silico Prediction of Nod Factor Specificity and Host Range
The specificity of the Rhizobium-legume symbiosis is largely determined by the specific structure of the Nod factors produced by the bacterium and the ability of the host plant's receptors to recognize them researchgate.net. Different Rhizobium species produce Nod factors with variations in the length of the chitin backbone, the type of fatty acid, and the presence and position of various decorations like sulfate, acetate, and fucose groups acs.org. This compound, with its specific sulfation and fatty acid chain, contributes to the host specificity of R. meliloti for Medicago species mdpi.com. In silico prediction methods can be used to model and predict aspects of this specificity and the resulting host range.
Future Research Directions and Unanswered Questions
Decoding the Complete Nodrm-1 Signal Transduction Cascade in Host Plants
While it is known that this compound is perceived by host plant receptors, initiating a cascade of events leading to nodule formation, the complete signal transduction pathway remains to be fully decoded. Research has identified putative Nod factor receptor kinase genes, such as NFR5, which are essential for Nod factor perception and the earliest plant responses. researchgate.net However, the downstream events following receptor binding require further investigation. Unanswered questions include the precise sequence of molecular events from receptor activation to the induction of early nodulin genes and cortical cell division. wur.nlirri.orgresearchgate.net Identifying all the components involved in this cascade, including kinases, phosphatases, and transcription factors, and understanding their interactions and regulation is crucial. researchgate.netresearchgate.net Furthermore, the mechanisms by which this compound perception leads to intracellular calcium oscillations, a known early response, need further detailed exploration. researchgate.net
Investigation of this compound Transport and Trafficking within Plant Cells
The movement of this compound within plant tissues and individual plant cells after perception is another area requiring further investigation. While this compound is applied externally to the roots, its effects extend to the root cortex where nodule primordia are initiated. wur.nlirri.org How this signal molecule is transported from the site of perception in the root epidermis to the cortical cells is not fully understood. Potential mechanisms could involve apoplastic or symplastic transport pathways, or even active transport mechanisms mediated by specific plant proteins. researchgate.netunacademy.combbc.co.ukutoronto.ca Research is needed to identify the specific transporters or cellular processes involved in this compound uptake and its movement between cells. Understanding the intracellular trafficking of this compound, including its potential compartmentalization within plant cells, could provide insights into how the signal is amplified or modulated to elicit specific responses. researchgate.netresearchgate.net
Engineering Enhanced Nod Factor Production and Specificity in Rhizobia
The production of this compound by Rhizobium meliloti is a tightly regulated process, influenced by plant-exuded flavonoids and involving specific nodulation genes, including nodD and nodH. wur.nlsinica.edu.twirri.orgrseco.org Future research aims to engineer rhizobial strains for enhanced or altered Nod factor production. This could involve manipulating the expression of key nod genes or introducing genes from other rhizobial species to alter the structure or quantity of Nod factors produced. wur.nlirri.orgresearchgate.netrseco.org Understanding the enzymatic pathways involved in this compound biosynthesis in detail could facilitate metabolic engineering approaches to optimize production. wur.nl Furthermore, engineering rhizobia to produce Nod factors with altered specificity could potentially expand the host range of symbiotic relationships or improve nodulation efficiency in existing symbioses. wur.nlpnas.orgrseco.org
Development of this compound-Based Biotechnological Applications for Sustainable Agriculture
Given the potent ability of this compound to induce nodule formation and initiate the symbiotic pathway, there is significant interest in developing this compound-based biotechnological applications for sustainable agriculture. wur.nlirri.org Future research could focus on using purified or synthetically produced this compound as a pre-treatment for legume seeds or as a soil amendment to enhance nodulation and nitrogen fixation, potentially reducing the need for synthetic nitrogen fertilizers. irri.orgconsensus.appaaaksc.comnih.govdalrrd.gov.za This requires further research into the optimal application methods, concentrations, and stability of this compound in the agricultural environment. irri.org Additionally, the potential to apply this compound or modified versions to non-leguminous crops to induce beneficial plant-microbe interactions or enhance nutrient uptake is an ambitious but potential area of future research. irri.orgconsensus.app Research into the potential for this compound to prime plant defense responses against pathogens, as suggested by research on other lipopolysaccharides, could also lead to novel applications in crop protection. ontosight.ai
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
